

spectroscopic analysis (NMR, IR, Mass Spec) of 4-(Hydroxymethyl)phenylacetic acid

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Compound of Interest		
Compound Name:	4-(Hydroxymethyl)phenylacetic acid	
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Spectroscopic Analysis of 4-(Hydroxymethyl)phenylacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of **4-(Hydroxymethyl)phenylacetic acid** using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document offers a comprehensive overview of the compound's spectral characteristics, detailed experimental protocols, and visual representations of analytical workflows and molecular fragmentation pathways.

Spectroscopic Data

The following sections summarize the key spectroscopic data for **4- (Hydroxymethyl)phenylacetic acid**, presented in a clear and structured format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.



1.1.1 ¹H NMR Data

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Chemical Shift (δ)	Multiplicity	Integration	Assignment
12.27	Singlet	1H	-COOH
7.26-7.12	Multiplet	4H	Aromatic (C ₆ H ₄)
5.14	Singlet	1H	-CH₂OH
4.47	Singlet	2H	-CH₂OH
3.53	Singlet	2H	-CH₂COOH

Solvent: DMSO-d₆, Frequency: 300

MHz[1][2]

1.1.2 ¹³C NMR Data (Predicted)

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The following chemical shifts are predicted based on the analysis of structurally similar compounds.



Chemical Shift (δ) ppm	Assignment
~173	-COOH
~140	Aromatic (C-CH ₂ OH)
~134	Aromatic (C-CH ₂ COOH)
~129	Aromatic (CH)
~127	Aromatic (CH)
~62	-CH₂OH
~40	-CH₂COOH
Solvent: DMSO-d6	

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.



Wavenumber (cm ⁻¹)	Intensity	Assignment
3304	Strong, Broad	O-H stretch (Alcohol & Carboxylic Acid)
1703	Strong	C=O stretch (Carboxylic Acid)
1520	Medium	C=C stretch (Aromatic Ring)
1421	Medium	C-H bend (Methylene)
1408	Medium	O-H bend (Carboxylic Acid)
1360	Medium	C-H bend
1288	Strong	C-O stretch (Carboxylic Acid)
1234	Strong	C-O stretch (Alcohol)
1200	Medium	C-H wag (Methylene)
1188	Medium	
1009	Medium	C-H bend (Aromatic)
Sample Preparation: KBr Pellet[1]		

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. The molecular weight of **4- (Hydroxymethyl)phenylacetic acid** is 166.17 g/mol .[3][4][5][6]

Predicted Fragmentation Pattern



m/z	Proposed Fragment Ion
166	[M] ⁺ (Molecular Ion)
148	[M - H ₂ O] ⁺
121	[M - COOH]+
107	[M - CH₂COOH]+
91	[C7H7]+ (Tropylium ion)
77	[C ₆ H ₅] ⁺ (Phenyl ion)

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of **4- (Hydroxymethyl)phenylacetic acid**.

NMR Spectroscopy Protocol

- Sample Preparation:
 - Accurately weigh 5-10 mg of 4-(Hydroxymethyl)phenylacetic acid.
 - Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.
 - Transfer the solution to a 5 mm NMR tube.
- · Instrument Setup:
 - Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
 - Tune and shim the probe to optimize the magnetic field homogeneity.
 - Lock the spectrometer onto the deuterium signal of the solvent.
- ¹H NMR Acquisition:



- Set the spectral width to an appropriate range (e.g., -2 to 14 ppm).
- Use a 90° pulse angle.
- Set the relaxation delay to at least 1 second.
- Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Set the spectral width to an appropriate range (e.g., 0 to 200 ppm).
 - Employ proton decoupling to simplify the spectrum.
 - Use a 30-45° pulse angle to reduce the relaxation delay.
 - Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
- Data Processing:
 - Apply a Fourier transform to the acquired free induction decay (FID).
 - Phase the spectrum to obtain pure absorption peaks.
 - Calibrate the chemical shift scale using the residual solvent peak as a reference.
 - Integrate the peaks in the ¹H NMR spectrum.

IR Spectroscopy Protocol (KBr Pellet Method)

- Sample Preparation:
 - Thoroughly grind 1-2 mg of 4-(Hydroxymethyl)phenylacetic acid with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
 - Transfer the mixture to a pellet press.
- Pellet Formation:



- Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent pellet.
- Spectral Acquisition:
 - Place the KBr pellet in the sample holder of the IR spectrometer.
 - Acquire a background spectrum of the empty sample compartment.
 - Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol (Electron Ionization)

- Sample Introduction:
 - Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe.
- Ionization:
 - Heat the probe to volatilize the sample into the ion source.
 - Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
- Mass Analysis:
 - Accelerate the resulting ions into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
 - The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- Detection:
 - The separated ions are detected, and their abundance is recorded.
- Data Interpretation:

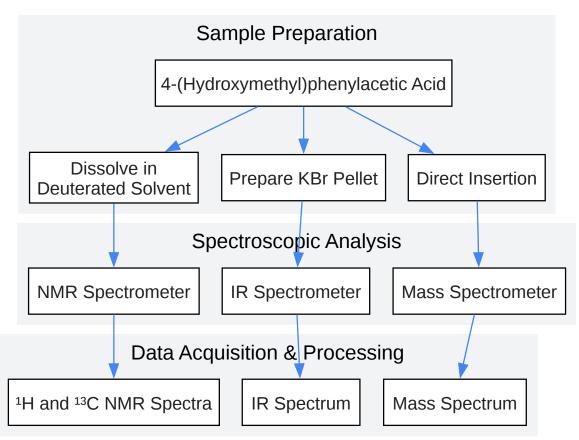


- The resulting mass spectrum is a plot of relative ion abundance versus m/z.
- Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound.

Visualizations

The following diagrams illustrate the experimental workflow and a predicted fragmentation pathway for **4-(Hydroxymethyl)phenylacetic acid**.

Experimental Workflow for Spectroscopic Analysis

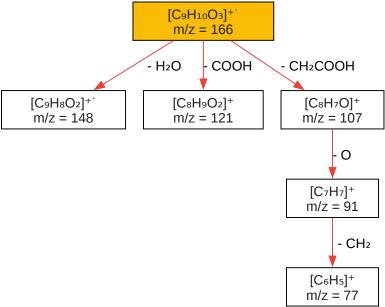


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Caption: Workflow for Spectroscopic Analysis.







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Caption: Predicted MS Fragmentation Pathway.

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